

A Comparative Analysis of Acute Oral Toxicity of Lanperisone Hydrochloride in Rats

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Compound of Interest

Compound Name: *Lanperisone Hydrochloride*

Cat. No.: *B044364*

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This guide provides a cross-study comparison of the available acute oral toxicity data for **Lanperisone Hydrochloride** in rats. Due to the limited availability of specific LD50 values for **Lanperisone Hydrochloride** in the reviewed literature, this comparison includes the lowest observed lethal dose, alongside LD50 values for the structurally related compound, Eperisone Hydrochloride, to provide a broader toxicological context. This information is intended for researchers, scientists, and drug development professionals.

Data Presentation

The following table summarizes the available quantitative data on the acute oral toxicity of **Lanperisone Hydrochloride** and Eperisone Hydrochloride in rats.

Compound	Rat Strain	Administration Route	LD50 Value (mg/kg)	Lowest Observed Lethal Dose (mg/kg)
Lanperisone Hydrochloride	Not Specified	Oral	Not Reported	≥ 593
Eperisone Hydrochloride	S.D. rats	Oral	1300	Not Reported
Eperisone Hydrochloride	Wistar rats	Oral	1850	Not Reported
Eperisone Hydrochloride	Not Specified	Oral	1002	Not Reported

Note: A specific LD50 value for **Lanperisone Hydrochloride** was not found in the reviewed studies. The value presented indicates the dose at which mortality was first observed.

Experimental Protocols

The methodologies for determining acute oral toxicity, such as the LD50 value, generally follow standardized guidelines, for instance, those established by the Organisation for Economic Co-operation and Development (OECD). While the specific protocol for the **Lanperisone Hydrochloride** study was not detailed in the available literature, a typical acute oral toxicity study in rats would adhere to the following principles.

Test Animals and Housing:

- Species and Strain: Young, healthy adult rats are used. Commonly used strains include Sprague-Dawley (S.D.) or Wistar.
- Housing: Animals are housed in environmentally controlled conditions with a 12-hour light/dark cycle, and access to standard diet and water ad libitum, except for a brief fasting period before dosing.

Administration of the Test Substance:

- Fasting: Prior to administration of the test substance, animals are typically fasted overnight.
- Route of Administration: The compound is administered orally, usually via gavage, to ensure a precise dosage.
- Dose Levels: A range of dose levels is selected to determine the dose at which 50% of the animals are expected to die. In the case of **Lanperisone Hydrochloride**, mortality was noted at doses of 593 mg/kg and higher.

Observation Period and Clinical Signs:

- Duration: Following administration, animals are observed for a period of at least 14 days.
- Clinical Observations: Animals are regularly observed for signs of toxicity, including changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Behavioral changes and any instances of mortality are recorded. For **Lanperisone Hydrochloride**, observed side effects on the day of administration included transient salivation with foam, reduced eye closure reflex, and urination. In animals that did not survive, compromised locomotor activity, paleness, reduced body temperature, emaciation, and hunched posture were noted.
- Mortality: The number of animals that die in each dose group within the observation period is recorded. For **Lanperisone Hydrochloride**, mortality occurred within 5 minutes to 24 hours after administration at doses of 593 mg/kg or higher.

Data Analysis:

- The LD50 value is calculated using appropriate statistical methods, often probit analysis, based on the mortality data collected from the different dose groups.

Visualizations

The following diagram illustrates a generalized workflow for an acute oral toxicity study to determine the LD50 of a substance.



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Caption: Generalized workflow for determining the LD50 value in rats.

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